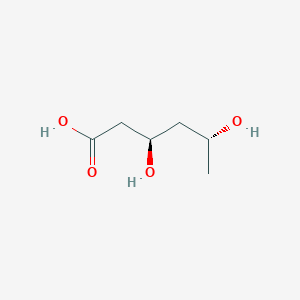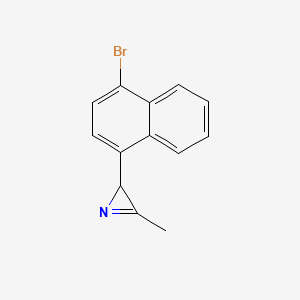
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a synthetic organic compound characterized by the presence of a bromonaphthalene moiety attached to a methyl-substituted azirene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene typically involves the reaction of 4-bromonaphthalene with a suitable azirene precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from 4-bromonaphthalene, which is then reacted with an azirene derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes or aziridines .
科学的研究の応用
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism by which 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azirene ring can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-Bromonaphthalen-1-yl)methanol
- Naphthalen-1-yl-selenyl derivatives
Uniqueness
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is unique due to the presence of both a bromonaphthalene and an azirene ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
特性
CAS番号 |
832716-12-8 |
|---|---|
分子式 |
C13H10BrN |
分子量 |
260.13 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C13H10BrN/c1-8-13(15-8)11-6-7-12(14)10-5-3-2-4-9(10)11/h2-7,13H,1H3 |
InChIキー |
FCWBKVYQEBULJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC1C2=CC=C(C3=CC=CC=C23)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
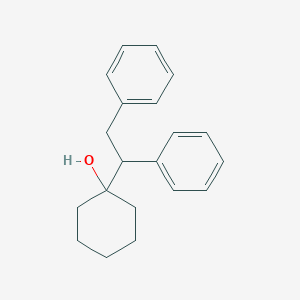

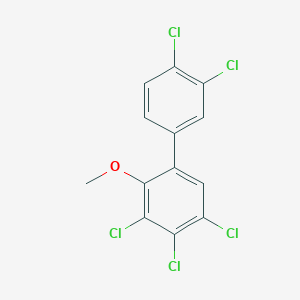
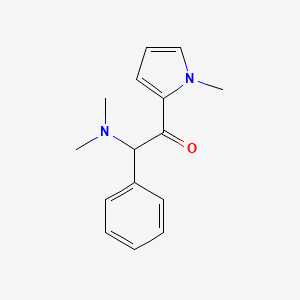

![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

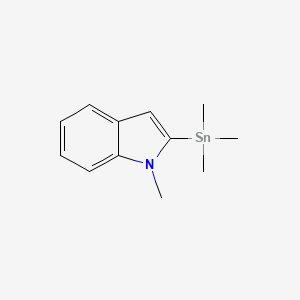
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
